molecular formula C24H27N3O7 B460773 2-AMINO-4-{3-ETHOXY-4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL}-6-(HYDROXYMETHYL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE

2-AMINO-4-{3-ETHOXY-4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL}-6-(HYDROXYMETHYL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE

Cat. No.: B460773
M. Wt: 469.5g/mol
InChI Key: OIXJSEWHVGOZSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-{3-ETHOXY-4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL}-6-(HYDROXYMETHYL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-{3-ETHOXY-4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL}-6-(HYDROXYMETHYL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE typically involves a multicomponent reaction (MCR) strategy. This method allows for the efficient construction of the compound by combining aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors provide better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-{3-ETHOXY-4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL}-6-(HYDROXYMETHYL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-AMINO-4-{3-ETHOXY-4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL}-6-(HYDROXYMETHYL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-AMINO-4-{3-ETHOXY-4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL}-6-(HYDROXYMETHYL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-AMINO-4-{3-ETHOXY-4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL}-6-(HYDROXYMETHYL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE apart is its unique combination of functional groups, which allows for diverse chemical reactivity and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C24H27N3O7

Molecular Weight

469.5g/mol

IUPAC Name

2-amino-4-[3-ethoxy-4-(2-morpholin-4-ylethoxy)phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile

InChI

InChI=1S/C24H27N3O7/c1-2-31-20-11-15(3-4-19(20)32-10-7-27-5-8-30-9-6-27)21-17(13-25)24(26)34-22-18(29)12-16(14-28)33-23(21)22/h3-4,11-12,21,28H,2,5-10,14,26H2,1H3

InChI Key

OIXJSEWHVGOZSI-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)OCCN4CCOCC4

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)OCCN4CCOCC4

Origin of Product

United States

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